molecular formula C18H29ClN2O3 B5228605 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride

Cat. No. B5228605
M. Wt: 356.9 g/mol
InChI Key: XWUPKNFXVHRPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, also known as DMTP, is a synthetic compound that has been widely used in scientific research. DMTP is a member of the piperidine family and is a potent inhibitor of dopamine uptake. Due to its unique properties, DMTP has been used in various scientific studies to investigate the mechanism of action of dopamine and its role in various physiological and pathological processes.

Mechanism of Action

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride acts as a potent inhibitor of dopamine uptake by binding to the dopamine transporter (DAT) protein. By inhibiting dopamine uptake, 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride increases the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has been shown to increase dopamine release and decrease dopamine uptake in the brain. 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has also been shown to increase heart rate and blood pressure, as well as stimulate the release of cytokines from immune cells.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has several advantages as a research tool. For example, it is a highly potent and selective inhibitor of dopamine uptake, which allows for precise control over dopamine signaling. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several potential future directions for research on 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride. One area of interest is the development of new drugs that target the dopamine system for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the role of dopamine in the gut-brain axis and its potential implications for the treatment of gastrointestinal disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride and its effects on other neurotransmitter systems.

Synthesis Methods

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2,2,6,6-tetramethyl-4-piperidinamine in the presence of a base such as triethylamine. The resulting product is then purified and converted into the hydrochloride salt form.

Scientific Research Applications

3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. For example, 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has been used to investigate the role of dopamine in addiction, schizophrenia, and Parkinson's disease. 3,4-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride has also been used to study the effects of dopamine on the cardiovascular system, immune system, and gastrointestinal system.

properties

IUPAC Name

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-7-8-14(22-5)15(9-12)23-6;/h7-9,13,20H,10-11H2,1-6H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUPKNFXVHRPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

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